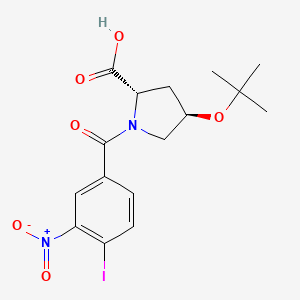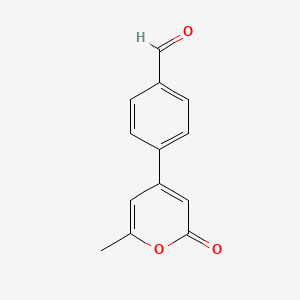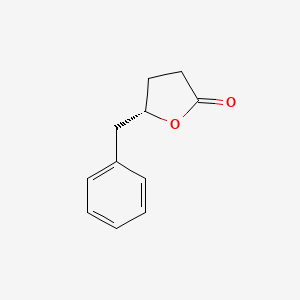
2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- is a chiral lactone compound with a furanone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmethyl-substituted precursors with suitable reagents to form the furanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring to more saturated structures.
Substitution: The phenylmethyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated lactones.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5S)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- **2(3H)-Furanone, dihydro-5-(m
2(3H)-Furanone, dihydro-5-(phenylmethyl)-, (5R)-: The enantiomer of the (5S)- compound, with similar but distinct properties.
Propriétés
Numéro CAS |
415902-37-3 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(5S)-5-benzyloxolan-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
Clé InChI |
OJKCYERWEGKEIS-JTQLQIEISA-N |
SMILES isomérique |
C1CC(=O)O[C@@H]1CC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)OC1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


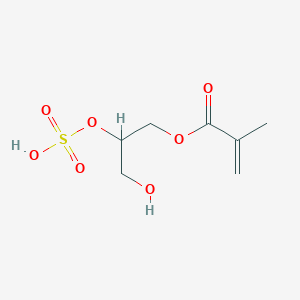
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
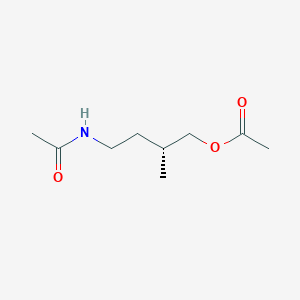
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
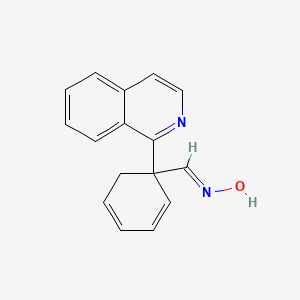
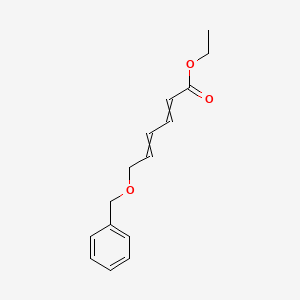
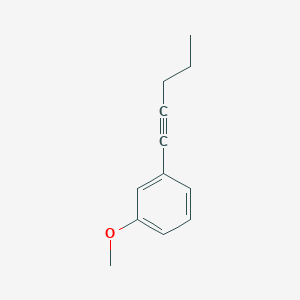

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
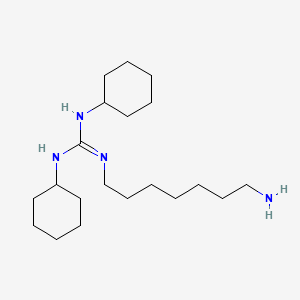
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
